1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methoxymethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxymethyl-substituted precursor with a cyclobutane derivative in the presence of a strong acid or base to facilitate the cyclization process. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency and yield. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process. Purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Cyclobutane-1,3-dicarboxylic acid: Similar in structure but lacks the methoxymethyl group.
1-(Hydroxymethyl)-3-oxocyclobutane-1-carboxylic acid: Similar but with a hydroxymethyl group instead of a methoxymethyl group.
1-(Methoxymethyl)-2-oxocyclobutane-1-carboxylic acid: Similar but with a different position of the oxo group.
Uniqueness: 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the cyclobutane ring, which imparts distinct chemical and physical properties
Biological Activity
1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound features a cyclobutane ring substituted with a methoxymethyl group and a carboxylic acid functional group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using the MTT assay, which measures cell viability following treatment with the compound. The results are summarized in the following table:
Cell Line | CC50 (µM) | Selective Cytotoxicity Index (SCI) |
---|---|---|
A549 (Lung carcinoma) | >10 | Low |
SK-BR-3 (Breast cancer) | >10 | Low |
MDA-MB-231 (Breast) | <30 | Moderate |
COLO201 (Colorectal) | <10 | High |
The CC50 values indicate the concentration required to kill 50% of the cells. Notably, while some cell lines showed resistance (CC50 > 10 µM), others demonstrated significant sensitivity to the compound, particularly COLO201, which had a CC50 value below 10 µM .
The mechanism of action for this compound has been explored through various studies. Key findings include:
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces cell cycle arrest in sensitive cell lines. For instance, COLO201 cells showed an accumulation in the G2/M phase after treatment, indicating a disruption in normal cell proliferation .
- Inhibition of Proliferation : The compound appears to inhibit DNA synthesis, leading to reduced proliferation rates in treated cells. This effect was particularly pronounced at concentrations near the CC50 .
- Selectivity for Cancer Cells : The selective cytotoxicity index suggests that this compound preferentially targets cancer cells over normal cells, which is a desirable trait for anticancer agents .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Breast Cancer : In studies involving MDA-MB-231 cells, treatment with the compound resulted in significant cytotoxic effects compared to control groups. This suggests potential for development as a breast cancer therapeutic agent .
- Colorectal Cancer : The pronounced effects observed in COLO201 cells indicate that this compound may be particularly effective against colorectal cancer, warranting further investigation into its mechanisms and efficacy in vivo .
Properties
IUPAC Name |
1-(methoxymethyl)-3-oxocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-4-7(6(9)10)2-5(8)3-7/h2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGHKBMBRLZTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(=O)C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.